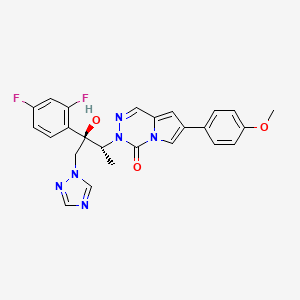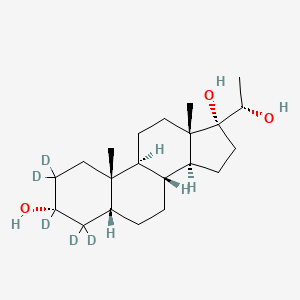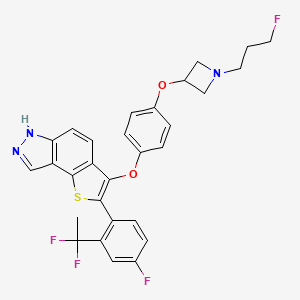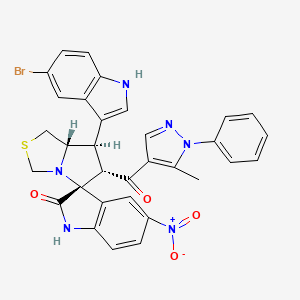
AChE-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AChE-IN-4 is a multi-target acetylcholinesterase and butyrylcholinesterase inhibitor with oral activity and blood-brain barrier permeability. It has IC50 values of 2.08 and 7.41 μM for acetylcholinesterase and butyrylcholinesterase, respectively
準備方法
The synthesis of AChE-IN-4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
AChE-IN-4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
科学的研究の応用
AChE-IN-4 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. In biology, it is used to investigate the role of these enzymes in various physiological processes. In medicine, this compound is being explored as a potential therapeutic agent for treating neurodegenerative diseases such as Alzheimer’s disease. Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting acetylcholinesterase and butyrylcholinesterase .
作用機序
AChE-IN-4 exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the hydrolysis of acetylcholine, a neurotransmitter involved in various neural functions. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are common .
類似化合物との比較
AChE-IN-4 can be compared with other acetylcholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine. These compounds also inhibit acetylcholinesterase but may differ in their specificity, potency, and pharmacokinetic properties. For example, Donepezil is a reversible inhibitor with high specificity for acetylcholinesterase, while Rivastigmine is a pseudo-irreversible inhibitor that targets both acetylcholinesterase and butyrylcholinesterase. This compound is unique in its ability to inhibit both enzymes with significant potency and its potential for blood-brain barrier permeability .
特性
分子式 |
C32H25BrN6O4S |
|---|---|
分子量 |
669.5 g/mol |
IUPAC名 |
(3R,6'S,7'R,7'aS)-7'-(5-bromo-1H-indol-3-yl)-6'-(5-methyl-1-phenylpyrazole-4-carbonyl)-5-nitrospiro[1H-indole-3,5'-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]thiazole]-2-one |
InChI |
InChI=1S/C32H25BrN6O4S/c1-17-22(14-35-38(17)19-5-3-2-4-6-19)30(40)29-28(23-13-34-25-9-7-18(33)11-21(23)25)27-15-44-16-37(27)32(29)24-12-20(39(42)43)8-10-26(24)36-31(32)41/h2-14,27-29,34H,15-16H2,1H3,(H,36,41)/t27-,28-,29-,32+/m1/s1 |
InChIキー |
NQACZPNJAGUGRM-OGQOOFKISA-N |
異性体SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)[C@H]3[C@@H]([C@H]4CSCN4[C@@]35C6=C(C=CC(=C6)[N+](=O)[O-])NC5=O)C7=CNC8=C7C=C(C=C8)Br |
正規SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)C3C(C4CSCN4C35C6=C(C=CC(=C6)[N+](=O)[O-])NC5=O)C7=CNC8=C7C=C(C=C8)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


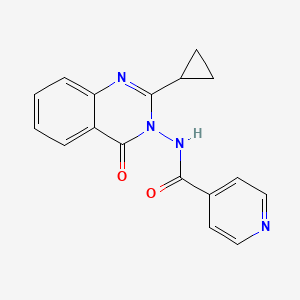
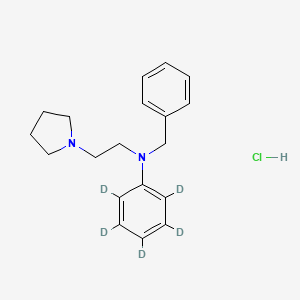
![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)
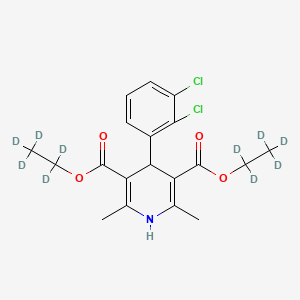

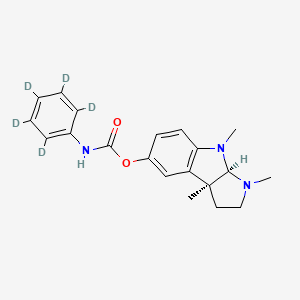
![(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one](/img/structure/B12416839.png)
